molecular formula C19H22N4O3S B2658254 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034633-00-4

4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2658254
M. Wt: 386.47
InChI Key: HCBFAASNMSLXLA-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is an aromatic ketone . Aromatic ketones are a type of ketone in which the carbonyl group is attached to an aromatic ring .

Scientific Research Applications

Cytotoxicity and Tumor-Specificity Research

A series of sulfonamides, including derivatives of 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, have been synthesized and tested for their cytotoxicity and tumor-specificity. Some of these compounds showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Additionally, these sulfonamides demonstrated strong inhibition of human cytosolic carbonic anhydrase isoforms hCA I and II, suggesting potential in cancer treatment (Gul et al., 2016).

Photodynamic Therapy Application

New zinc phthalocyanines substituted with benzenesulfonamide derivatives, including structures related to 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, have been synthesized. These compounds exhibit properties useful for photodynamic therapy, an alternative cancer treatment method. They have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers (Pişkin et al., 2020).

Potential in Treating Cerebral Vasospasm

Studies on endothelin receptor antagonists, including derivatives related to 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, have shown effectiveness in preventing cerebral vasospasm induced by subarachnoid hemorrhage. This suggests a potential application in treating conditions like delayed cerebral vasospasm in humans (Zuccarello et al., 1996).

Antimicrobial Agents

Sulfonamide derivatives, related to 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated as antimicrobial agents. These compounds have shown promising dual antibacterial and antifungal potency, indicating their potential in developing new antimicrobial treatments (Abbas et al., 2017).

Anti-Inflammatory and Analgesic Activities

Derivatives of benzenesulfonamides, including structures similar to 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, have been investigated for their potential anti-inflammatory and analgesic activities. Some compounds have shown promising results in these areas, suggesting their use in developing therapeutic agents for inflammatory and pain-related conditions (Gul et al., 2016).

Potential in Breast Cancer Treatment

Research on novel N-(guanidinyl)benzenesulfonamides, with structures related to 4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, has indicated promising anticancer activity against the human breast cancer cell line (MCF7). These findings highlight the potential for development into therapeutic agents for breast cancer treatment (Ghorab et al., 2014).

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-12-17(4-5-19(14)26-3)27(24,25)21-10-11-23-15(2)13-18(22-23)16-6-8-20-9-7-16/h4-9,12-13,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBFAASNMSLXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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